molecular formula C8H4ClF2NO2 B1602758 3-Chloro-4-(difluoromethoxy)phenyl isocyanate CAS No. 39479-97-5

3-Chloro-4-(difluoromethoxy)phenyl isocyanate

Cat. No.: B1602758
CAS No.: 39479-97-5
M. Wt: 219.57 g/mol
InChI Key: ARTMPJBCJHOVJE-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H4ClF2NO2. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various fields, including chemical synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate typically involves the reaction of 3-Chloro-4-(difluoromethoxy)aniline with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethoxy)phenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethoxy)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethoxy)phenyl isocyanate is unique due to the presence of both chloro and difluoromethoxy groups, which can influence its reactivity and the types of reactions it undergoes. These substituents can also affect the compound’s physical and chemical properties, making it distinct from other isocyanates .

Properties

IUPAC Name

2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO2/c9-6-3-5(12-4-13)1-2-7(6)14-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTMPJBCJHOVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600618
Record name 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39479-97-5
Record name 2-Chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(difluoromethoxy)-4-isocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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